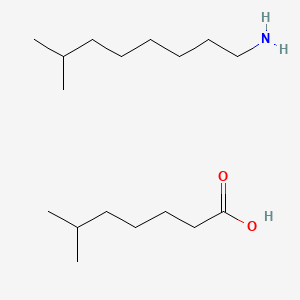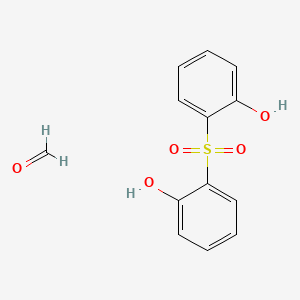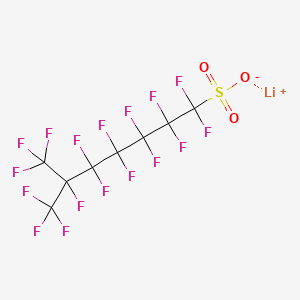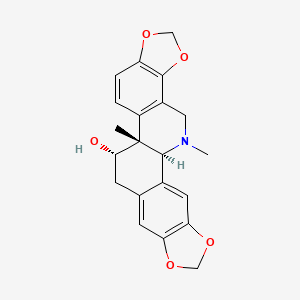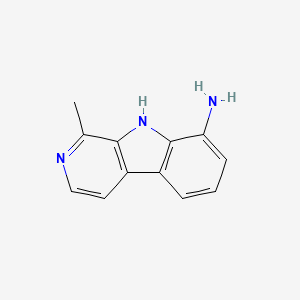
Methyltris((3-phenylallyl)oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris((3-phenylallyl)oxy)silane is a silane compound with the molecular formula C28H30O3Si and a molecular weight of 442.60 g/mol. This compound is characterized by the presence of three phenylallyl groups attached to a central silicon atom through oxygen atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltris((3-phenylallyl)oxy)silane can be synthesized through the reaction of methyltrichlorosilane with 3-phenylallyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
CH3SiCl3+3C6H5CH2CH=CHOH→CH3Si(OCH2CH=CHC6H5)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris((3-phenylallyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The phenylallyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The phenylallyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylallyl groups can yield epoxides, while reduction can produce silane derivatives with different alkyl or aryl groups .
Applications De Recherche Scientifique
Methyltris((3-phenylallyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which methyltris((3-phenylallyl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenylallyl groups can participate in π-π interactions with aromatic systems, while the silicon-oxygen bonds can form strong interactions with other oxygen-containing compounds. These interactions facilitate the compound’s use in various applications, including catalysis and surface modification .
Comparaison Avec Des Composés Similaires
Methyltris((3-phenylallyl)oxy)silane can be compared with other similar silane compounds, such as:
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylallyl groups, making it less reactive in certain applications.
Vinyltrimethoxysilane: Contains vinyl groups, which provide different reactivity and applications compared to phenylallyl groups.
The uniqueness of this compound lies in its combination of phenylallyl groups and silicon, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
83817-70-3 |
|---|---|
Formule moléculaire |
C28H30O3Si |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
methyl-tris[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C28H30O3Si/c1-32(29-23-11-20-26-14-5-2-6-15-26,30-24-12-21-27-16-7-3-8-17-27)31-25-13-22-28-18-9-4-10-19-28/h2-22H,23-25H2,1H3/b20-11+,21-12+,22-13+ |
Clé InChI |
UDVUCLJLVPBUMZ-YUXOBOFSSA-N |
SMILES isomérique |
C[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
SMILES canonique |
C[Si](OCC=CC1=CC=CC=C1)(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


